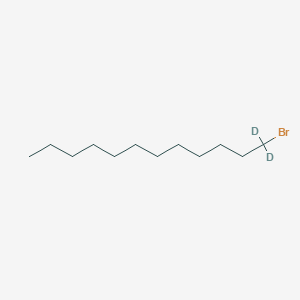

1-Bromo-1,1-dideuteriododecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-1,1-dideuteriododecane is a bromoalkane with the formula Br(CH2)11CH3 . It is a colorless liquid and is used as a long chain alkylating agent to improve the lipophilicity and hydrophobicity of organic molecules for biological applications .

Synthesis Analysis

Most 1-bromoalkanes are prepared by free-radical addition of hydrogen bromide to the 1-alkene . In the case of 1-bromododecane, the 1-alkene is 1-dodecene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative . 1-Bromododecane can also be prepared by treating dodecanol with hydrobromic acid and sulfuric acid .Molecular Structure Analysis

The molecular formula of 1-Bromo-1,1-dideuteriododecane is C12H23D2Br . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Alkenes can be obtained from haloalkanes (alkyl halides). These haloalkanes are usually bromo and iodo and less commonly, chloro derivatives . Haloalkanes on heating with alcoholic KOH loses one molecule of hydrogen halide to give alkene .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Methods : 1-Bromododecane, a compound closely related to 1-Bromo-1,1-dideuteriododecane, can be synthesized using potassium bromide and concentrated sulfuric acid. This process has been optimized to achieve high yields up to 92.5% (J. Heng, 2007).

- Structural Determination : In the study of bromination reactions, the structure of brominated derivatives can be determined using deuterium isotope effects on NMR signals, as demonstrated in the study of tricyclo[4.3.1.12,5]undecane (Inamoto et al., 1978).

Mass Spectrometry Studies

- Spectrometric Analysis : The mass spectra of deuterated bromobutanes, including 1,1-dideuterio-1-bromobutane, provide insights into the cracking patterns and isotope exchange in molecules, which can be related to the study of 1-Bromo-1,1-dideuteriododecane (McFADDEN & Lounsbury, 1962).

Applications in Organic Chemistry

- Chemical Reactions : 1-Bromo-1,1-dideuteriododecane, similar to its analogs, can be a key intermediate in various organic synthesis processes, including queued chemical transformations using late transition metal catalysis (Ghasemi et al., 2004).

Applications in Medicinal Chemistry

- Drug Development : Bromophenol derivatives, which might involve brominated alkane structures similar to 1-Bromo-1,1-dideuteriododecane, have shown potential in anticancer drug development (Guo et al., 2018).

- Bromodomain Inhibitors : The study of bromodomains in proteins, which may involve brominated compounds, is significant in the development of targeted treatment strategies for diseases like cancer (Wu et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-1,1-dideuteriododecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i12D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNBZIONSLZBU-XUWBISKJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromododecane-1-D2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)